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molecular formula C7H6ClNO3 B3030885 5-Chloro-4-methyl-2-nitrophenol CAS No. 100278-74-8

5-Chloro-4-methyl-2-nitrophenol

Cat. No. B3030885
M. Wt: 187.58 g/mol
InChI Key: SETJTGJUNMPFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558040

Procedure details

247 g of 90% aqueous nitric acid was added drop-by-drop (over 2.5 hours) to a stirred mixture of 503.5 g of 4A and 2 liters of glacial acetic acid, at 5°-10° C. The resulting mixture was stirred at 10°-15° C. for 2 hours, and poured over 5 liters of ice water. The resulting mixture was stirred for 18 hours at room temperature, then extracted with a 2:3 v:v mixture of ether and hexane. The extract was washed with cold water, dried, and the solvents were evaporated. The residue was dissolved in 2 liters of ether, the solution was cooled to -60° C., held at that temperature for 30 minutes and filtered. The collected solid was washed with a cold (-60° C.) 1:1 v:v mixture of ether and hexane and air-dried to give 3-chloro-4-methyl-6-nitrophenol (4B), as a yellow solid, m.p.: 70°-71° C.
Quantity
247 g
Type
reactant
Reaction Step One
Name
Quantity
503.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[CH:10][C:11]=1[CH3:12]>C(O)(=O)C>[Cl:5][C:6]1[CH:7]=[C:8]([OH:13])[C:9]([N+:1]([O-:4])=[O:2])=[CH:10][C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
247 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
503.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C)O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 10°-15° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 18 hours at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with a 2:3 v
ADDITION
Type
ADDITION
Details
v mixture of ether and hexane
WASH
Type
WASH
Details
The extract was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 liters of ether
WAIT
Type
WAIT
Details
held at that temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with a cold (-60° C.) 1:1 v
ADDITION
Type
ADDITION
Details
v mixture of ether and hexane
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1C)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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